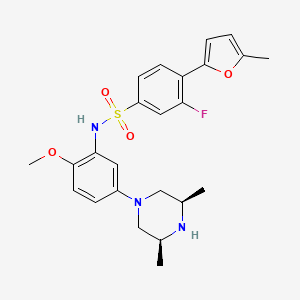

GSK894281

描述

属性

CAS 编号 |

874958-63-1 |

|---|---|

分子式 |

C24H28FN3O4S |

分子量 |

473.6 g/mol |

IUPAC 名称 |

N-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+ |

InChI 键 |

OIWVNMRPHUCLHN-IYBDPMFKSA-N |

手性 SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |

规范 SMILES |

CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |

外观 |

Solid powder |

其他CAS编号 |

874958-63-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK894281 N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GSK894281

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK894281 is a potent, orally active, and centrally-penetrant full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the ghrelin receptor and the subsequent intracellular signaling cascades. This document summarizes the available, albeit limited, public information and outlines the general experimental protocols relevant to its pharmacological characterization. Due to the proprietary nature of early-stage drug development, specific quantitative data for this compound remains largely undisclosed in the public domain. Therefore, this guide also provides context by referencing data from other ghrelin receptor agonists where appropriate and outlines the standard methodologies used to generate such data.

Introduction to this compound

This compound is a small molecule designed to mimic the action of ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach. Ghrelin plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. By acting as a full agonist at the ghrelin receptor, this compound has been investigated for its potential therapeutic applications, including the management of conditions associated with decreased gastrointestinal motility, such as constipation, and for colonic preparation before surgical or diagnostic procedures.[1] A key characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system (CNS).[1]

Core Mechanism of Action: Ghrelin Receptor Agonism

The primary mechanism of action of this compound is its function as a full agonist at the ghrelin receptor (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without being bound by a ligand.

Binding to the Ghrelin Receptor

This compound binds to the ghrelin receptor, inducing a conformational change that triggers downstream signaling. While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available, its description as a "potent" agonist suggests a high affinity for the receptor, likely in the nanomolar range, similar to other potent ghrelin agonists.

Table 1: Representative Binding Affinities of Ghrelin Receptor Agonists

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| Ghrelin (human) | Human GHS-R1a | Radioligand Binding | 0.5 - 5 | |

| Anamorelin | Human GHS-R1a | Radioligand Binding | 8.3 | |

| Ibutamoren (MK-0677) | Human GHS-R1a | Radioligand Binding | 1.3 | |

| This compound | Human GHS-R1a | Radioligand Binding | Data not publicly available | Data not publicly available |

Note: Data for ghrelin, anamorelin, and ibutamoren are provided for comparative context and are derived from various scientific publications. The absence of specific data for this compound highlights a significant information gap.

Functional Agonism and Intracellular Signaling

Upon binding of this compound, the ghrelin receptor activates several intracellular signaling pathways. As a full agonist, this compound is expected to elicit a maximal response from the receptor, comparable to that of the endogenous ligand, ghrelin. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50).

Table 2: Representative Functional Potencies of Ghrelin Receptor Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) |

| Ghrelin (human) | Intracellular Calcium Mobilization | HEK293 | ~1-10 |

| Anamorelin | Intracellular Calcium Mobilization | CHO-K1 | 1.3 |

| Ibutamoren (MK-0677) | Intracellular Calcium Mobilization | HEK293 | 0.4 |

| This compound | Intracellular Calcium Mobilization | Data not publicly available |

Note: Data for ghrelin, anamorelin, and ibutamoren are provided for comparative context and are derived from various scientific publications.

The primary signaling pathway activated by the ghrelin receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating the physiological effects of ghrelin receptor activation.

Central Nervous System Penetration

A defining feature of this compound is its ability to effectively cross the blood-brain barrier (BBB).[1] This allows it to target ghrelin receptors within the CNS, which are known to be involved in the regulation of appetite, metabolism, and other neurological functions. The specific quantitative measure of its CNS penetration (e.g., brain-to-plasma ratio) is not publicly available.

Table 3: CNS Penetration of Selected Compounds

| Compound | Method | Species | Brain-to-Plasma Ratio |

| Diazepam | Autoradiography | Rat | ~1.3 |

| Morphine | Microdialysis | Rat | ~0.1 |

| This compound | Data not publicly available |

Note: Data for diazepam and morphine are provided for comparative context to illustrate the range of CNS penetration observed for different molecules.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. However, standard methodologies for assessing ghrelin receptor agonists are well-established.

Ghrelin Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand with known affinity for the ghrelin receptor (e.g., [125I]-Ghrelin or [3H]-MK-0677), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound as a ghrelin receptor agonist.

Methodology:

-

Cell Culture: Cells expressing the ghrelin receptor are seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A dose-response curve is generated, and the EC50 value is calculated.

Conclusion

This compound is a potent, orally available, and CNS-penetrant full agonist of the ghrelin receptor. Its mechanism of action is centered on the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. While the publicly available information on this compound is limited, this guide provides a foundational understanding of its core pharmacology based on its classification and the established knowledge of ghrelin receptor signaling. Further disclosure of preclinical and clinical data will be necessary for a more complete and quantitative understanding of the therapeutic potential and safety profile of this compound.

References

GSK894281: A Technical Overview of a Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK894281 is a potent, orally active, small molecule full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1][2] As a ghrelin mimetic, this compound stimulates the diverse physiological processes mediated by the ghrelin system, including the regulation of appetite, energy balance, and growth hormone secretion. This technical guide provides an in-depth overview of the available information on this compound, with a focus on its interaction with the ghrelin receptor, relevant experimental protocols, and the associated signaling pathways.

Core Concepts: The Ghrelin Receptor and its Ligand

The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological functions. Its endogenous ligand, ghrelin, is a 28-amino acid peptide hormone primarily produced in the stomach. The binding of ghrelin to its receptor initiates a cascade of intracellular signaling events that are central to its biological effects.

Quantitative Data: Ghrelin Receptor Binding Affinity

While this compound is characterized as a potent ghrelin receptor agonist, specific quantitative binding affinity data, such as Ki, IC50, or Kd values for its interaction with the ghrelin receptor, are not publicly available in the reviewed literature.

To provide a comparative context for researchers, the following table summarizes the binding affinities of other known ghrelin receptor agonists.

| Compound | Receptor | Assay Type | Affinity Metric | Value (nM) |

| Ghrelin (human) | Human GHS-R1a | Radioligand Displacement | IC50 | 3.1 |

| MK-0677 (Ibutamoren) | Human GHS-R1a | Competition Binding | IC50 | 0.3 |

| Anamorelin | Not Specified | Not Specified | Not Specified | Not Specified |

| [Inp1,Dpr3(6-fluoro-2-naphthoate),1-Nal4,Thr8]ghrelin(1-8) | Human GHS-R1a | Not Specified | IC50 | 0.11 |

This table presents data for comparative purposes and does not include this compound due to the lack of publicly available information.

Experimental Protocols

The following sections detail standardized protocols for assessing the binding affinity and functional activity of compounds targeting the ghrelin receptor. These methodologies are fundamental for the characterization of novel ligands like this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human ghrelin receptor (GHS-R1a).

-

Radioligand: 125I-labeled ghrelin or another suitable high-affinity radiolabeled ligand.

-

Test Compound: this compound or other unlabeled competitor.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Scintillation Fluid and Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

As the ghrelin receptor primarily couples to the Gq/11 pathway, agonist binding leads to an increase in intracellular calcium concentration. This functional response can be quantified to determine the potency (EC50) of a compound.

Materials:

-

Cell Line: A stable cell line expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Test Compound: this compound or other agonists.

-

Fluorescent Plate Reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader. The excitation and emission wavelengths will depend on the dye used.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data are plotted as the change in fluorescence versus the log of the agonist concentration to determine the EC50 value.

Signaling Pathways and Visualizations

Upon agonist binding, the ghrelin receptor can activate multiple downstream signaling pathways, leading to a range of cellular responses.

Ghrelin Receptor Signaling Cascade

The primary signaling pathway for the ghrelin receptor involves the activation of Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Caption: Ghrelin Receptor Gq/11 Signaling Pathway.

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound is a significant research tool for investigating the physiological roles of the ghrelin receptor. While specific binding affinity data for this compound remains proprietary, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its characterization and for the broader study of ghrelin receptor pharmacology. Further research and publication of quantitative data will be invaluable to the scientific community for a more complete understanding of this potent agonist.

References

Unraveling the Signaling Cascades of GSK894281: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has revolutionized the landscape of drug discovery, offering the potential for highly specific and effective treatments. A thorough understanding of a compound's mechanism of action, particularly its downstream signaling pathways, is paramount for its successful clinical translation. This technical guide focuses on GSK894281, providing a comprehensive overview of its core downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Due to the limited publicly available information on this compound, this guide will focus on the general principles of common downstream signaling pathways that are frequently modulated by therapeutic compounds in oncology and other disease areas. As more specific data on this compound emerges, this guide can be updated to incorporate those findings.

Core Cellular Signaling Pathways

Many therapeutic agents exert their effects by modulating key signaling pathways that regulate fundamental cellular processes such as proliferation, survival, differentiation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds. Some of the most critical and interconnected signaling cascades include the Receptor Tyrosine Kinase (RTK) pathways, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the Phosphoinositide 3-Kinase (PI3K)-Akt pathway.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are cell surface receptors that play a pivotal role in cellular communication.[1] Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for various downstream signaling proteins.[1] This initiates a cascade of intracellular events that ultimately lead to a cellular response. Key downstream effectors of RTKs include the MAPK and PI3K-Akt pathways.[1][2]

Visualizing RTK-Mediated Signal Transduction

Caption: Ligand binding induces RTK dimerization and autophosphorylation, initiating downstream signaling.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[1] It is often activated downstream of RTKs. The pathway involves a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate gene expression.

Visualizing the MAPK/ERK Signaling Cascade

Caption: The MAPK/ERK pathway is a kinase cascade leading to changes in gene expression.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling route downstream of RTKs, playing a key role in cell survival, growth, and metabolism.[2] Upon activation by RTKs, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to exert its effects.

Visualizing the PI3K/Akt Signaling Cascade

Caption: The PI3K/Akt pathway promotes cell survival, growth, and metabolic activities.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of a compound's effect on signaling pathways. While specific protocols for this compound are not available, the following are standard methodologies used to probe the signaling pathways discussed above.

Table 1: Key Experimental Methodologies

| Experiment | Purpose | General Protocol |

| Western Blotting | To detect and quantify the expression levels of total and phosphorylated signaling proteins. | 1. Lyse cells to extract proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe the membrane with primary antibodies specific for the target protein (total and phosphorylated forms). 5. Incubate with a secondary antibody conjugated to an enzyme. 6. Detect the signal using a chemiluminescent or fluorescent substrate. |

| Immunoprecipitation (IP) | To isolate a specific protein and its binding partners from a complex mixture. | 1. Lyse cells to release proteins. 2. Incubate the lysate with an antibody specific for the protein of interest. 3. Add protein A/G beads to capture the antibody-protein complex. 4. Wash the beads to remove non-specific binders. 5. Elute the protein complex for further analysis (e.g., by Western blotting). |

| Kinase Assay | To measure the enzymatic activity of a specific kinase. | 1. Isolate the kinase of interest (e.g., by immunoprecipitation). 2. Incubate the kinase with its specific substrate and ATP (often radiolabeled). 3. Measure the incorporation of phosphate into the substrate as an indicator of kinase activity. |

| Reporter Gene Assay | To measure the activity of a specific transcription factor. | 1. Transfect cells with a reporter construct containing a promoter with binding sites for the transcription factor of interest, linked to a reporter gene (e.g., luciferase). 2. Treat the cells with the compound. 3. Measure the expression of the reporter gene as an indicator of transcription factor activity. |

Visualizing a General Experimental Workflow

Caption: A typical workflow for studying the effects of a compound on cellular signaling pathways.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for how such data could be structured and presented. This table would typically be populated with results from dose-response and time-course experiments.

Table 2: Hypothetical Quantitative Data for this compound

| Pathway Component | Assay | Metric | This compound Concentration (nM) | Result |

| p-ERK | Western Blot | Fold Change vs. Control | 10 | 0.8 |

| 100 | 0.4 | |||

| 1000 | 0.1 | |||

| p-Akt (S473) | Western Blot | Fold Change vs. Control | 10 | 0.9 |

| 100 | 0.6 | |||

| 1000 | 0.2 | |||

| ERK Kinase Activity | Kinase Assay | % Inhibition | 100 | 55% |

| AP-1 Reporter | Reporter Assay | Fold Induction | 100 | 0.3 |

While the specific downstream signaling pathways of this compound remain to be fully elucidated in the public domain, this guide provides a foundational understanding of the key cellular signaling networks that are likely to be relevant. The provided experimental methodologies and data presentation formats offer a framework for the systematic investigation of this and other novel therapeutic compounds. As research progresses and more data becomes available, a more detailed picture of this compound's mechanism of action will emerge, paving the way for its potential clinical applications. Researchers are encouraged to consult GSK's clinical trial registry for the most up-to-date information on their research.[3][4]

References

The Ghrelin Receptor Agonist GSK894281: A Technical Overview of its Central Nervous System Penetration and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GSK894281, an orally active and potent full agonist of the ghrelin receptor (GHSR). The document focuses on its ability to penetrate the central nervous system (CNS) and its resulting pharmacological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound based on preclinical studies in rats.

Table 1: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 74% | [1] |

| Brain : Blood Ratio (steady state) | 0.7 : 1 | [1] |

Table 2: In Vivo CNS Activity of this compound in Conscious Rats (Oral Administration)

| Dose (mg/kg) | Primary Effect | Onset of Action | Duration of Action | Reference |

| 1 - 100 | Dose-related increase in fecal pellet production | Prompt | Greatest in the first 30 minutes, subsiding over the next 90 minutes | [1] |

| 10 | Four-fold increase in fecal output compared to vehicle | Prompt | Sustained effect over 8 successive days | [1] |

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its effects by acting as a full agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to GHSR-1a initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The ghrelin receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, leading to a diverse range of cellular responses.

Figure 1. Simplified signaling pathway of the ghrelin receptor activated by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. While the full, detailed protocols from the original studies are not publicly available, these descriptions are synthesized from the published information and general laboratory practices for such assays.

In Vivo Study: Oral Administration and Fecal Output in Rats

Objective: To assess the in vivo central activity of orally administered this compound by measuring its effect on defecation in conscious rats.

Animals: Male Sprague-Dawley rats.

Housing: Animals are individually housed to allow for accurate collection of fecal pellets. They are maintained on a standard diet and water ad libitum.

Procedure:

-

Acclimation: Rats are acclimated to the housing conditions and handling for a sufficient period before the experiment.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., water or a suspension agent). A control group receives the vehicle alone. The compound is administered orally via gavage at various doses (e.g., 1, 10, 30, 100 mg/kg).

-

Fecal Collection: Immediately after administration, rats are placed in clean cages. Fecal pellets are collected at predetermined time intervals (e.g., every 30 minutes for the first 2 hours) and then at longer intervals if required.

-

Measurement: The total number and weight of the collected fecal pellets are recorded for each animal at each time point.

-

Repeated Dosing (for chronic studies): For studies assessing the effect of repeated administration, the dosing and collection procedure is repeated daily for a specified number of days (e.g., 8 days).

References

GSK894281: An In-Depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK894281 is a potent, orally active full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). As a ghrelin mimetic, it is being investigated for its therapeutic potential in conditions where stimulating appetite and growth hormone release may be beneficial. However, a thorough understanding of a drug candidate's selectivity is paramount in preclinical development to anticipate and mitigate potential adverse effects. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, details relevant experimental methodologies for assessing such effects, and outlines the associated signaling pathways.

Known Off-Target Activity

While primarily targeting the ghrelin receptor, in vitro pharmacological profiling has revealed that this compound also interacts with the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) that plays a significant role in gastrointestinal motility.

| Off-Target | Assay Type | Species | Potency (pEC50) | Reference |

| Motilin Receptor | Functional Assay | Human | <4.9 | [1] |

Table 1: Summary of Known Off-Target Activity of this compound

Potential for Other Off-Target Effects

The assessment of off-target interactions is a critical component of the preclinical safety evaluation of any new chemical entity. Broad-spectrum screening against a panel of receptors, enzymes, transporters, and ion channels is essential to identify potential liabilities that could lead to adverse drug reactions. For a small molecule like this compound, potential off-target interactions could occur at various other GPCRs with structural homology to the ghrelin receptor, as well as unrelated targets.

Methodologies for Off-Target Profiling

A tiered approach is typically employed to characterize the selectivity of a drug candidate.

Primary Screening: Broad Panel Profiling

The initial step involves screening the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of targets. This provides a broad overview of potential off-target interactions.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the ability of this compound to displace a radiolabeled ligand from a specific receptor.

-

Materials: Cell membranes or recombinant systems expressing the target receptor, a specific high-affinity radioligand for the target, this compound, scintillation fluid, filter plates, and a scintillation counter.

-

Procedure:

-

Incubate a fixed concentration of the target receptor preparation with a fixed concentration of the radioligand in the presence and absence of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove non-specifically bound radioligand.

-

Add scintillation fluid to the filters and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding by this compound compared to the control (vehicle).

-

Caption: General workflow for identifying and characterizing off-target effects.

Secondary Screening: Potency Determination

For any "hits" identified in the primary screen (typically defined as >50% inhibition), full concentration-response curves are generated to determine the potency (e.g., Ki or IC50) of the interaction.

Functional Assays

Once binding is confirmed, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

Experimental Protocol: Calcium Mobilization Assay (for GPCRs)

-

Objective: To measure the ability of this compound to elicit or inhibit Gq-coupled receptor-mediated intracellular calcium release.

-

Materials: A stable cell line expressing the target receptor (e.g., CHO or HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), this compound, and a fluorescent plate reader with an integrated liquid handling system.

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Use the fluorescent plate reader to establish a baseline fluorescence reading.

-

Add varying concentrations of this compound (to test for agonist activity) or a known agonist in the presence of varying concentrations of this compound (to test for antagonist activity).

-

Measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

Analyze the data to generate concentration-response curves and determine EC50 or IC50 values.

-

Potential Cardiovascular Effects

Preclinical toxicology studies are essential to identify potential end-organ toxicities. There have been reports of potential myocardial degeneration/necrosis in rats treated with this compound. This necessitates a thorough cardiovascular safety assessment.

Preclinical Cardiovascular Safety Assessment Workflow

A standard preclinical cardiovascular safety evaluation includes both in vitro and in vivo studies to assess the potential for a compound to affect cardiovascular function.

Experimental Protocol: In Vivo Cardiovascular Telemetry in Rats

-

Objective: To continuously monitor cardiovascular parameters (electrocardiogram - ECG, blood pressure, and heart rate) in conscious, freely moving rats following administration of this compound.

-

Materials: Surgically implanted telemetry transmitters in rats, a telemetry data acquisition system, and this compound.

-

Procedure:

-

Allow rats to recover from surgery and acclimate to the study environment.

-

Record baseline cardiovascular data.

-

Administer this compound orally at multiple dose levels.

-

Continuously record cardiovascular parameters for a defined period (e.g., 24 hours) post-dose.

-

Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval, which is an indicator of proarrhythmic potential).

-

At the end of the study, perform histopathological examination of the heart tissue to look for any structural changes.

-

Caption: Simplified signaling pathways for Ghrelin and Motilin receptors.

Conclusion

A comprehensive evaluation of the off-target pharmacology of this compound is essential for a complete understanding of its safety profile. The known interaction with the motilin receptor highlights the importance of thorough selectivity screening. Further investigation into a broad range of potential off-targets and a detailed assessment of cardiovascular safety are critical steps in the continued development of this compound. The methodologies described in this guide provide a framework for conducting such a robust preclinical safety evaluation. It is important to note that detailed proprietary data on the full off-target profile of this compound is not publicly available, and this guide is based on the available information and general principles of drug safety assessment.

References

The Structure-Activity Relationship of GSK894281: A Technical Guide for Researchers

An In-depth Analysis of a Potent, Orally Active Ghrelin Receptor Agonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GSK894281, a potent and selective agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). Developed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to present a detailed account of this compound's pharmacological profile, the experimental methodologies used in its characterization, and the key structural features driving its potent activity.

Introduction to this compound

This compound is a small molecule, non-peptidic, and orally bioavailable ghrelin receptor agonist that emerged from a lead optimization program. The ghrelin receptor is a G-protein coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone. However, its functions extend to appetite regulation, gastrointestinal motility, and metabolism, making it an attractive therapeutic target for a range of conditions, including cachexia, gastroparesis, and other motility disorders. The development of orally active small molecules like this compound represents a significant advancement over native ghrelin and peptidic mimetics, which are limited by poor oral bioavailability and metabolic instability.

Core Structure and Physicochemical Properties

The chemical structure of this compound is N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide. Its development was the result of systematic optimization of a high-throughput screening hit.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₈FN₃O₄S |

| Molecular Weight | 473.56 g/mol |

| Oral Bioavailability (rat) | 74% |

| Brain:Blood Ratio (steady state) | 0.7:1 |

Structure-Activity Relationship (SAR)

While the full, detailed quantitative structure-activity relationship data from the primary lead optimization studies are not publicly available in their entirety, a qualitative and semi-quantitative understanding can be pieced together from published abstracts and secondary sources. The development of this compound focused on optimizing a high-throughput screening hit to improve potency, selectivity, and pharmacokinetic properties.

Key Structural Insights:

The core scaffold of this compound can be dissected into several key regions that were likely subject to extensive medicinal chemistry efforts:

-

Benzenesulfonamide Core: This central moiety appears crucial for anchoring the molecule within the ghrelin receptor binding pocket. Modifications to the substituents on both phenyl rings would have been explored to optimize potency and selectivity.

-

3-Fluoro-4-(5-methylfuran-2-yl)phenyl Group: The substitution pattern on this ring is critical for activity. The fluorine atom likely influences electronic properties and metabolic stability, while the methylfuran group occupies a specific hydrophobic pocket within the receptor.

-

Dimethylpiperazinyl-methoxyphenyl Group: This portion of the molecule is essential for establishing key interactions with the receptor. The stereochemistry of the dimethylpiperazine ring at the (3R, 5S) positions is likely optimal for fitting into the binding site. The methoxy group on the phenyl ring also contributes to the overall binding affinity.

The lead optimization process would have systematically explored variations at each of these positions to build a comprehensive SAR profile, leading to the selection of this compound as a clinical candidate.

Biological Activity and Pharmacological Profile

This compound is a potent and efficacious full agonist of the ghrelin receptor. Its in vitro and in vivo activities have been characterized in a variety of assays.

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Species/System | Endpoint | Result |

| Ghrelin Receptor Activity | Human | Potency (EC₅₀) | 1-10 nmol L⁻¹ |

| Ghrelin Receptor Activity | Rat | Potency (EC₅₀) | 1-10 nmol L⁻¹ |

| Motilin Receptor Activity | Human (CHO-K1 cells) | Potency (pEC₅₀) | <4.9 (>1000-fold less potent than at ghrelin receptor) |

| Faecal Output | Conscious Rats | Dose-related increase | 1-100 mg kg⁻¹ (oral) |

Experimental Protocols

The characterization of this compound involved a suite of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro Ghrelin Receptor Activation Assay (FLIPR)

The potency of this compound at the human and rat ghrelin receptors was likely determined using a Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a downstream consequence of Gq-coupled GPCR activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat ghrelin receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Preparation: this compound and reference compounds are serially diluted in assay buffer to generate a concentration-response curve.

-

FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, corresponding to the increase in [Ca²⁺]i, is plotted against the compound concentration. The EC₅₀ value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.

In Vivo Rat Gastric Emptying and Faecal Output Assay

The prokinetic effects of this compound were assessed in conscious rats by measuring its impact on gastric emptying and faecal output.

Methodology for Faecal Output:

-

Animal Acclimatization: Male Sprague-Dawley rats are individually housed and acclimatized to the experimental conditions.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses (e.g., 1, 10, 30, 100 mg kg⁻¹). A vehicle control group is also included.

-

Faecal Pellet Collection: Following administration, the rats are placed in clean cages, and the number of faecal pellets produced is counted at specific time intervals (e.g., over a 2-4 hour period).

-

Data Analysis: The mean number of faecal pellets for each treatment group is compared to the vehicle control group to determine the dose-dependent effect of this compound on colonic motility and defecation.

Visualizations

Ghrelin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by ghrelin and its agonists, such as this compound.

Caption: Ghrelin receptor (GHS-R1a) signaling cascade.

General Drug Discovery and Lead Optimization Workflow

The development of this compound would have followed a typical drug discovery workflow, as depicted below.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a testament to the power of systematic lead optimization in developing potent, selective, and orally bioavailable small-molecule modulators of GPCRs. While the granular, quantitative SAR data remains largely proprietary, the available information clearly indicates that careful manipulation of the benzenesulfonamide scaffold led to a compound with a desirable pharmacological profile for a ghrelin receptor agonist. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other ghrelin receptor modulators. Further disclosure of the specific SAR data would undoubtedly provide invaluable insights for medicinal chemists and pharmacologists working in the field of GPCR drug discovery.

A Technical Guide to the Discovery and Synthesis of Small Molecule Modulators: A Case Study on GSK894281 and an Exploration of Pyrimidine-Based CXCR2 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query identified GSK894281 as a pyrimidine-based CXCR2 antagonist. However, extensive research indicates that this compound is, in fact, a ghrelin receptor agonist. This guide will first address the discovery and synthesis of this compound based on its correct identification. Subsequently, in recognition of the user's interest in pyrimidine-based CXCR2 antagonists developed by GlaxoSmithKline (GSK), this guide will provide a detailed overview of a representative compound from that class, danirixin (GSK1325756).

Part 1: this compound - A Potent Ghrelin Receptor Agonist

Introduction

This compound is a potent and orally active full agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1] Ghrelin is a peptide hormone primarily secreted by the stomach that plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting growth hormone release.[2] Consequently, agonists of the ghrelin receptor have been investigated for their therapeutic potential in conditions such as cachexia, anorexia, and gastroparesis. This compound has been shown to effectively enter the central nervous system, suggesting its potential to modulate appetite and energy balance through central mechanisms.[1]

Chemical Identity of this compound:

-

IUPAC Name: N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide

-

CAS Number: 874958-63-1

-

Molecular Formula: C₂₄H₂₈FN₃O₄S

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound likely emerged from a drug discovery program focused on identifying small molecule mimetics of the endogenous peptide ghrelin. The core of ghrelin's activity resides in its N-terminal octanoylated serine residue, which is essential for high-affinity binding to the GHS-R1a receptor.[3][4] Structure-activity relationship studies of ghrelin and its analogues have highlighted the importance of a lipophilic side chain for receptor activation.

While specific SAR data for the discovery of this compound is not publicly available, the structure suggests a design strategy aimed at mimicking the key interactions of ghrelin with its receptor. The sulfonamide linkage provides a stable and synthetically accessible core. The substituted phenyl rings and the dimethylpiperazine moiety likely contribute to the molecule's overall conformation and interactions with the receptor's binding pocket, while the furan ring may provide additional binding interactions.

Synthesis of this compound

Retrosynthetic Analysis:

The primary disconnection is at the sulfonamide bond, separating the molecule into a sulfonyl chloride and an aniline derivative. The aniline can be further disconnected at the piperazine-aryl bond.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols:

-

Synthesis of 3-Fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride:

-

Chlorosulfonation of 2-Bromo-4-fluorotoluene: 2-Bromo-4-fluorotoluene is reacted with chlorosulfonic acid at low temperature to introduce the sulfonyl chloride group, yielding 2-bromo-4-fluorobenzenesulfonyl chloride.

-

Suzuki Coupling: The resulting sulfonyl chloride is then subjected to a Suzuki coupling reaction with 5-methyl-2-furanylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to afford 3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride.

-

-

Synthesis of 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline:

-

Nucleophilic Aromatic Substitution: 1-Fluoro-4-methoxy-2-nitrobenzene is reacted with (3R,5S)-3,5-dimethylpiperazine in a polar aprotic solvent (e.g., DMSO) with a base (e.g., K₂CO₃) at an elevated temperature to yield N-(4-methoxy-2-nitrophenyl)-(3R,5S)-3,5-dimethylpiperazine.

-

Nitro Group Reduction: The nitro group of the resulting compound is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., SnCl₂/HCl), to give 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline.

-

-

Final Sulfonamide Formation:

-

The synthesized 3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonyl chloride and 5-((3R,5S)-3,5-dimethylpiperazin-1-yl)-2-methoxyaniline are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine).

-

The reaction is stirred at room temperature until completion, typically monitored by TLC or LC-MS.

-

The crude product is then purified by column chromatography to yield this compound.

-

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GHS-R1a receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of ghrelin, including the stimulation of growth hormone secretion from the pituitary gland and the modulation of neuronal activity in the hypothalamus to promote appetite.

Caption: Signaling pathway of the ghrelin receptor agonist this compound.

Quantitative Data

| Parameter | Value | Reference |

| Target | Ghrelin Receptor (GHS-R1a) | [1] |

| Activity | Full Agonist | [1] |

| pEC₅₀ (human motilin receptor) | <4.9 | [1] |

Part 2: Danirixin (GSK1325756) - A Pyrimidine-Related CXCR2 Antagonist

Introduction

Danirixin (GSK1325756) is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[5][6] CXCR2 is a GPCR that plays a critical role in the migration of neutrophils to sites of inflammation.[7] Its ligands include several chemokines, most notably interleukin-8 (IL-8 or CXCL8). Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe asthma.[5] By blocking the interaction of chemokines with CXCR2, danirixin aims to reduce neutrophil-mediated inflammation.

Chemical Identity of Danirixin:

-

IUPAC Name: N-[4-chloro-2-hydroxy-3-[(3S)-3-piperidinylsulfonyl]phenyl]-N'-(3-fluoro-2-methylphenyl)-urea

-

CAS Number: 954126-98-8

-

Molecular Formula: C₁₉H₂₁ClFN₃O₄S

Discovery and Development

Danirixin was developed by GlaxoSmithKline as a potential oral anti-inflammatory agent for neutrophil-driven diseases.[5] The discovery process likely involved high-throughput screening of compound libraries to identify hits that could inhibit the binding of CXCL8 to CXCR2. Subsequent lead optimization would have focused on improving potency, selectivity, and pharmacokinetic properties. Danirixin emerged from these efforts as a potent and selective CXCR2 antagonist.[8] It has been evaluated in clinical trials for COPD and influenza.[7][9][10]

Synthesis of Danirixin

The synthesis of danirixin can be accomplished through a multi-step sequence. A plausible retrosynthetic analysis breaks the molecule down at the urea linkage and the sulfonyl group.

Retrosynthetic Analysis:

The urea bond can be formed from an isocyanate and an aniline. The sulfonyl group can be introduced via chlorosulfonylation followed by reaction with a protected piperidine derivative.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for Danirixin.

Detailed Experimental Protocols:

-

Synthesis of 3-Fluoro-2-methylphenyl isocyanate:

-

3-Fluoro-2-methylaniline is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., toluene) to yield the corresponding isocyanate.

-

-

Synthesis of N-(4-chloro-2-hydroxy-3-((S)-3-piperidylsulfonyl)phenyl)amine:

-

Chlorosulfonylation: 5-Chloro-2-hydroxyaniline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-amino-2-chloro-6-hydroxybenzenesulfonyl chloride.

-

Sulfonamide Formation and Protection: The sulfonyl chloride is reacted with (S)-N-Boc-3-aminopiperidine in the presence of a base to form the protected sulfonamide.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the free piperidinyl sulfonamide.

-

-

Final Urea Formation:

-

The synthesized N-(4-chloro-2-hydroxy-3-((S)-3-piperidylsulfonyl)phenyl)amine and 3-fluoro-2-methylphenyl isocyanate are combined in an aprotic solvent (e.g., THF or dichloromethane).

-

The reaction is stirred at room temperature until completion.

-

The product, danirixin, is isolated and purified by crystallization or column chromatography.

-

Mechanism of Action and Signaling Pathway

Danirixin is a competitive antagonist of CXCR2. It binds to the receptor and prevents the binding of endogenous chemokine ligands like CXCL8. This blockade of ligand binding inhibits the downstream signaling cascade that is normally initiated upon receptor activation. The CXCR2 receptor is coupled to Gi proteins. Inhibition of CXCR2 by danirixin prevents the dissociation of the G-protein subunits, thereby inhibiting downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. The ultimate effect is the inhibition of neutrophil chemotaxis, degranulation, and activation at sites of inflammation.

Caption: Inhibitory mechanism of Danirixin on the CXCR2 signaling pathway.

Quantitative Data

| Parameter | Value | Reference |

| Target | CXCR2 | [5][6] |

| Activity | Reversible Antagonist | [5][6] |

| IC₅₀ (CXCL8 binding) | 12.5 nM | [6][11] |

| Selectivity (vs. CXCR1) | 78-fold | [8] |

| pA₂ (IL-8-induced Ca²⁺ mobilization) | 7.52 | [12] |

| IC₅₀ (rat whole blood CD11b expression) | 890 nM | [12] |

| ED₅₀ (LPS-induced rat pulmonary neutrophilia) | 1.4 mg/kg | [12] |

| ED₅₀ (ozone-induced rat pulmonary neutrophilia) | 16 mg/kg | [12] |

References

- 1. benchchem.com [benchchem.com]

- 2. An insight into the multifunctional role of ghrelin and structure activity relationship studies of ghrelin receptor ligands with clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

GSK894281: A Technical Whitepaper on Ghrelin Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK894281 is a potent, orally active, and centrally-acting full agonist of the ghrelin receptor. This document provides a comprehensive technical overview of its selectivity for ghrelin receptor subtypes, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of associated signaling pathways. The ghrelin receptor system is a critical regulator of energy homeostasis, appetite, and growth hormone secretion, making it a key target for therapeutic development. The primary functional receptor for ghrelin is the growth hormone secretagogue receptor type 1a (GHS-R1a). Another isoform, GHS-R1b, exists but its physiological role is less understood as it does not bind ghrelin and is considered non-functional on its own. However, GHS-R1b can form heterodimers with GHS-R1a, potentially modulating its function. Understanding the selectivity profile of a compound like this compound across these subtypes is crucial for predicting its therapeutic efficacy and potential side effects.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the functional activity and selectivity of this compound.

Table 1: Functional Activity of this compound at the Human Ghrelin Receptor (GHS-R1a)

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human Ghrelin Receptor (GHS-R1a) | Functional Assay | Effective Concentration | 1-10 nmol/L | [1] |

Table 2: Selectivity Profile of this compound

| Compound | Receptor | Potency Comparison | Fold Selectivity | Reference |

| This compound | Human Motilin Receptor | Less Potent | >1000-fold | [1] |

Note on GHS-R1b Selectivity: To date, publicly available scientific literature has not provided specific binding affinity (Ki or IC50) or functional activity (EC50) data for this compound at the GHS-R1b receptor subtype. The GHS-R1b isoform is a splice variant of the GHS-R1a gene and lacks the C-terminal transmembrane domains necessary for ghrelin binding and signal transduction. While it does not directly respond to ghrelin or its agonists, GHS-R1b can form heterodimers with GHS-R1a, which can modulate the signaling of the functional receptor. Further research is required to determine if this compound has any interaction with GHS-R1b or influences the function of GHS-R1a/GHS-R1b heterodimers.

Experimental Protocols

Detailed methodologies for key experiments relevant to determining the selectivity and functional activity of ghrelin receptor ligands are provided below. These protocols are based on established techniques in the field.

Radioligand Binding Assay for GHS-R1a

This protocol is designed to determine the binding affinity of a test compound (like this compound) for the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at the GHS-R1a receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Ghrelin.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled ghrelin (e.g., 1 µM).

-

Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/C filter plates (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GHS-R1a in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

-

25 µL of the test compound at various dilutions.

-

25 µL of [125I]-Ghrelin at a concentration close to its Kd.

-

150 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol measures the ability of a test compound to stimulate GHS-R1a, which canonically couples to the Gq protein, leading to an increase in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for GHS-R1a activation.

Materials:

-

A cell line stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound (this compound) at various concentrations.

-

A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GHS-R1a expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Measurement:

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the cell plate in the fluorescent plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the test compound at different concentrations to the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot the ΔRFU against the logarithm of the test compound concentration.

-

Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the GHS-R1a receptor.

Caption: Canonical Gαq and β-arrestin signaling pathways activated by a GHS-R1a agonist.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

This compound is a potent agonist of the human ghrelin receptor GHS-R1a, with an effective concentration in the low nanomolar range.[1] It exhibits high selectivity for the ghrelin receptor over the motilin receptor.[1] The lack of available data on the interaction of this compound with the GHS-R1b subtype highlights an area for future investigation. Given that GHS-R1b can modulate GHS-R1a function through heterodimerization, understanding the effects of this compound on these receptor complexes would provide a more complete picture of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational resource for researchers in the field of ghrelin receptor pharmacology and drug development.

References

Unveiling the In Vivo Appetite Effects of GSK894281: A Deep Dive into Preclinical and Clinical Findings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate regulation of appetite presents a significant challenge in the development of novel therapeutics for a range of metabolic and psychological disorders. The quest for compounds that can safely and effectively modulate food intake is a cornerstone of modern pharmaceutical research. This document provides a comprehensive technical overview of the available preclinical and clinical data on the in vivo effects of GSK894281 on appetite. Due to the limited publicly available information on this compound, this guide will focus on presenting a structured approach to evaluating such a compound, drawing on established methodologies and signaling pathways in appetite research. While specific data for this compound is not available in the public domain, this whitepaper will serve as a framework for its potential investigation and reporting.

Executive Summary

This technical guide outlines the critical parameters for assessing the in vivo effects of a novel compound, hypothetically termed this compound, on appetite. It details the necessary experimental protocols, data presentation formats, and the underlying biological pathways that would be essential for a thorough evaluation. The document is structured to provide researchers and drug development professionals with a clear roadmap for investigating and presenting findings related to appetite modulation.

Putative Mechanism of Action and Signaling Pathways

The regulation of appetite is a complex interplay between central and peripheral signals. Key signaling pathways involved include the leptin and ghrelin pathways, which act on the hypothalamus to regulate hunger and satiety. A novel compound like this compound could potentially modulate appetite by interacting with one or more components of these pathways.

A hypothetical signaling pathway for a compound that suppresses appetite is detailed below. This diagram illustrates how a therapeutic agent might interact with hypothalamic neurons to decrease food intake.

Caption: Hypothetical signaling pathway for an appetite-suppressing compound.

Preclinical In Vivo Assessment

The initial evaluation of a compound's effect on appetite is typically conducted in animal models. These studies are crucial for establishing proof-of-concept, determining dose-response relationships, and identifying potential off-target effects.

Experimental Protocols

A standard preclinical workflow for assessing the impact of a compound on appetite is outlined below.

Caption: Standard preclinical experimental workflow for appetite assessment.

3.1.1 Animal Models:

-

Species: Typically, rodents (mice or rats) are used. Strains prone to obesity, such as the Zucker rat or the db/db mouse, can also be employed to model metabolic disease states.

-

Housing: Animals should be individually housed to allow for accurate measurement of food and water intake. A controlled environment with a regular light-dark cycle is essential.

3.1.2 Compound Administration:

-

Route of Administration: This will depend on the physicochemical properties of this compound and its intended clinical use (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).

-

Dose Selection: A range of doses should be tested to establish a dose-response curve. A vehicle control group is mandatory.

3.1.3 Key Measurements:

-

Food Intake: Measured daily, and in some paradigms, at more frequent intervals to assess effects on meal patterns.

-

Body Weight: Monitored daily.

-

Water Intake: Measured daily to assess for non-specific effects on thirst.

-

Behavioral Observations: Animals should be observed for any signs of toxicity or altered behavior.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and concise tabular format.

Table 1: Hypothetical Preclinical Data on Food Intake and Body Weight

| Treatment Group | Dose (mg/kg) | Daily Food Intake (g) | Change in Body Weight (%) |

| Vehicle Control | 0 | 5.2 ± 0.4 | +1.5 ± 0.2 |

| This compound | 1 | 4.8 ± 0.3 | +1.2 ± 0.3 |

| This compound | 10 | 3.5 ± 0.5 | -0.5 ± 0.4 |

| This compound | 30 | 2.1 ± 0.6 | -2.1 ± 0.6 |

| *p < 0.05, *p < 0.01 compared to Vehicle Control |

Clinical Evaluation

Following promising preclinical results, the investigation of this compound would move into clinical trials in human subjects.

Study Design and Protocols

Clinical trials for appetite-modulating drugs are typically randomized, double-blind, and placebo-controlled.

4.1.1 Phase I Studies:

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Methodology: Single ascending dose and multiple ascending dose studies. Appetite can be assessed using visual analog scales (VAS) for hunger, satiety, and prospective food consumption.

4.1.2 Phase II Studies:

-

Objective: To evaluate the efficacy of this compound on appetite and body weight in the target patient population (e.g., individuals with obesity).

-

Methodology: Randomized, placebo-controlled trials with a duration of several weeks to months. Standardized meal tests can be used to objectively measure food intake.

A logical relationship diagram for a clinical trial design is presented below.

Caption: Logical flow of a randomized controlled clinical trial.

Data Presentation

Clinical trial data should be presented in a standardized format to allow for easy interpretation and comparison.

Table 2: Hypothetical Phase II Clinical Trial Data

| Parameter | Placebo (n=50) | This compound (n=50) | p-value |

| Change in Body Weight (kg) | -1.2 ± 0.8 | -4.5 ± 1.5 | <0.001 |

| Change in VAS Hunger Score (mm) | -5 ± 10 | -25 ± 12 | <0.01 |

| Ad Libitum Meal Energy Intake (kcal) | 850 ± 150 | 620 ± 120 | <0.001 |

Conclusion

While specific data on the in vivo effects of this compound on appetite are not currently in the public domain, this technical guide provides a robust framework for its potential investigation and reporting. The methodologies and data presentation formats outlined herein represent the industry standard for the evaluation of novel appetite-modulating compounds. Should data for this compound become available, it can be seamlessly integrated into this comprehensive structure to provide a clear and thorough understanding of its therapeutic potential. The rigorous application of these principles is paramount for the successful development of new treatments for disorders of appetite and metabolism.

The Ghrelin Mimetic Ibutamoren (MK-677): A Technical Guide to its Growth Hormone Secretagogue Activity

Foreword: Initial inquiries for "GSK894281" did not yield publicly available information. Consequently, this guide focuses on a well-characterized and clinically studied growth hormone secretagogue, Ibutamoren (MK-677), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Ibutamoren (MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] It mimics the action of ghrelin, a key regulator of growth hormone (GH) secretion, thereby stimulating the pituitary gland to release GH.[1][2] This guide delves into the molecular mechanism, quantitative effects, and experimental methodologies associated with the study of Ibutamoren's growth hormone secretagogue activity.

Mechanism of Action: Ghrelin Receptor Agonism

Ibutamoren exerts its pharmacological effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor.[1] This interaction initiates a downstream signaling cascade that culminates in the secretion of GH from somatotroph cells in the anterior pituitary.[1] The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of Ibutamoren in stimulating the GH-IGF-1 axis has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Effects of Ibutamoren on Growth Hormone and IGF-1 Levels

| Study Population | Dose | Duration | Peak GH Response (µg/L) | Change in IGF-1 | Citation |

| Healthy Volunteers | 25 mg | Single Dose | 55.9 ± 31.7 | - | [3] |

| Healthy Volunteers | 25 mg | 7 days | 22.6 ± 9.3 | Increased to 264 ± 31 ng/mL from 186 ± 19 ng/mL | [3] |

| GH-Deficient Adults | 10-50 mg | 8 days | - | Increased | [4] |

| Obese Males | 25 mg | 8 weeks | - | ~40% increase | [5] |

| Healthy Older Adults | 25 mg | 2-9 weeks | - | Significant Increase | [6] |

Table 2: Effects of Ibutamoren on Body Composition and Metabolism

| Study Population | Dose | Duration | Change in Fat-Free Mass | Change in Nitrogen Balance | Other Notable Effects | Citation | |---|---|---|---|---|---| | Healthy Volunteers (Caloric Restriction) | 25 mg | 7 days | - | Reversed negative nitrogen balance | - |[3] | | Obese Males | 25 mg | 8 weeks | Increased | - | Transient increase in basal metabolic rate |[5] | | Healthy Older Adults | 25 mg | 1 year | Increased | - | Mild increase in insulin resistance and HbA1c |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for in vitro and in vivo studies of Ibutamoren.

In Vitro: Cell-Based Assays

This protocol assesses the effect of Ibutamoren on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells expressing GHSR-1a (e.g., CHO-K1 or HEK293 cells)

-

96-well plates

-

Complete cell culture medium

-

Ibutamoren (MK-677) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Ibutamoren Treatment: Prepare serial dilutions of Ibutamoren in complete medium (e.g., 0.1 µM to 100 µM). Replace the existing medium with 100 µL of the Ibutamoren-containing medium. Include a vehicle control.[7]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

This protocol is used to detect the activation of downstream signaling proteins following Ibutamoren treatment.

Materials:

-

Cells expressing GHSR-1a

-

6-well plates

-

Ibutamoren (MK-677) stock solution

-

Ice-cold PBS

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat cells with the desired concentration of Ibutamoren for various time points.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the cell lysate.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-